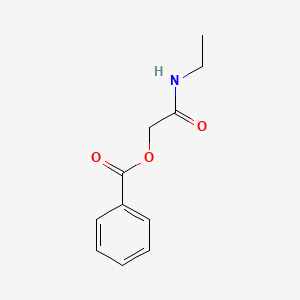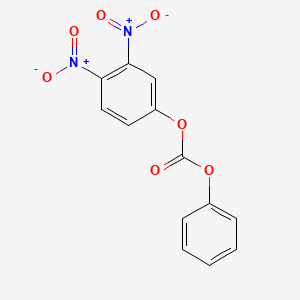
3,4-Dinitrophenyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitrophenyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group attached to a 3,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrophenyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 3,4-dinitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitrophenyl phenyl carbonate undergoes various types of chemical reactions, including nucleophilic aromatic substitution, aminolysis, and phenolysis .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, facilitated by the presence of electron-withdrawing nitro groups.
Aminolysis: The reaction with amines results in the formation of carbamate derivatives.
Phenolysis: The reaction with phenoxide ions leads to the formation of phenyl esters.
Major Products: The major products formed from these reactions include carbamate derivatives and phenyl esters, depending on the nucleophile used .
Scientific Research Applications
3,4-Dinitrophenyl phenyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dinitrophenyl phenyl carbonate involves nucleophilic attack on the electron-deficient aromatic ring. The presence of nitro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. The compound can form stable intermediates, such as Meisenheimer complexes, during these reactions .
Comparison with Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- 4-Nitrophenyl phenyl carbonate
Comparison: 3,4-Dinitrophenyl phenyl carbonate is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity compared to similar compounds with fewer or differently positioned nitro groups. This increased reactivity makes it a valuable reagent in various chemical transformations .
Properties
CAS No. |
64897-41-2 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(3,4-dinitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-9-4-2-1-3-5-9)22-10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H |
InChI Key |
FRSDWSXTVZQXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



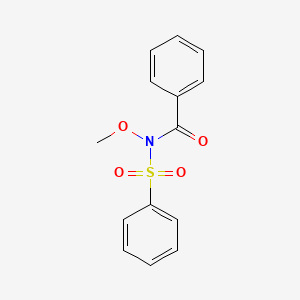
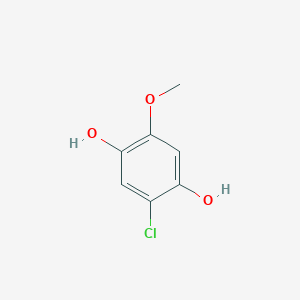
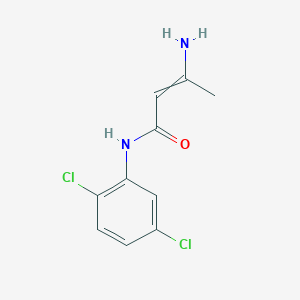
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
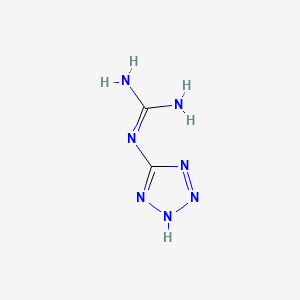
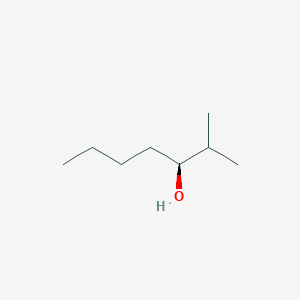
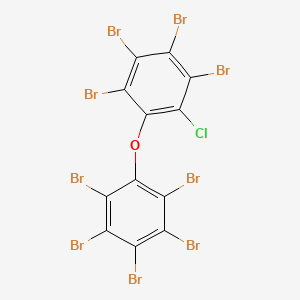
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
